molecular formula C13H15ClO B8565166 [2-(4-chlorophenyl)cyclohexen-1-yl]methanol

[2-(4-chlorophenyl)cyclohexen-1-yl]methanol

Cat. No.: B8565166
M. Wt: 222.71 g/mol
InChI Key: VASURXMSWITTFT-UHFFFAOYSA-N
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Description

[2-(4-chlorophenyl)cyclohexen-1-yl]methanol: is an organic compound characterized by a cyclohexene ring substituted with a 4-chlorophenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-chlorophenyl)cyclohexen-1-yl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 4-chlorobenzaldehyde.

    Reaction: A Grignard reaction is employed, where 4-chlorophenylmagnesium bromide is reacted with cyclohexanone to form the intermediate.

    Hydrolysis: The intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Grignard Reaction: Utilizing automated reactors to handle large volumes of reagents.

    Purification: Techniques such as distillation or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(4-chlorophenyl)cyclohexen-1-yl]methanol undergoes several types of chemical reactions:

    Oxidation: Can be oxidized to form the corresponding ketone.

    Reduction: Can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of (2-(4-Chlorophenyl)cyclohex-1-enyl)ketone.

    Reduction: Formation of (2-(4-Chlorophenyl)cyclohex-1-enyl)alcohol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

[2-(4-chlorophenyl)cyclohexen-1-yl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(4-chlorophenyl)cyclohexen-1-yl]methanol involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways that regulate various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-(4-Bromophenyl)cyclohex-1-enyl)methanol
  • (2-(4-Fluorophenyl)cyclohex-1-enyl)methanol
  • (2-(4-Methylphenyl)cyclohex-1-enyl)methanol

Uniqueness

[2-(4-chlorophenyl)cyclohexen-1-yl]methanol is unique due to the presence of the chlorine atom, which imparts specific chemical properties such as increased reactivity in substitution reactions and potential biological activity.

Properties

Molecular Formula

C13H15ClO

Molecular Weight

222.71 g/mol

IUPAC Name

[2-(4-chlorophenyl)cyclohexen-1-yl]methanol

InChI

InChI=1S/C13H15ClO/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h5-8,15H,1-4,9H2

InChI Key

VASURXMSWITTFT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)CO)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Example 8B (1.6 g, 6.38 mmol) in ether (20 mL) was added LiAlH4 (1.2 g, 32 mmol). The mixture was stirred at room temperature for four hours. The mixture was acidified carefully with 5% HCl and extracted with ethyl acetate (100 mL×3) and washed with water, brine and dried over Na2SO4. After evaporation, the crude product was loaded on a column and eluted with 10% ethyl acetate in hexane to give title compound.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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